N-{10,13-dioxa-4-thia-6-azatricyclo[7.4.0.0^{3,7}]trideca-1,3(7),5,8-tetraen-5-yl}-4-nitrobenzamide
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Overview
Description
N-{10,13-dioxa-4-thia-6-azatricyclo[7400^{3,7}]trideca-1,3(7),5,8-tetraen-5-yl}-4-nitrobenzamide is a complex organic compound characterized by its unique tricyclic structure
Mechanism of Action
Target of Action
The primary targets of N-(6,7-dihydro-[1,4]dioxino[2’,3’:4,5]benzo[1,2-d]thiazol-2-yl)-4-nitrobenzamide are currently unknown . The compound is a relatively new chemical entity and research into its specific targets is ongoing .
Mode of Action
It is believed that the compound interacts with its targets, leading to changes in cellular processes .
Pharmacokinetics
It is known that the compound has high gi absorption and is a substrate for p-gp, a protein that pumps foreign substances out of cells . It is also an inhibitor of CYP1A2 and CYP3A4, two important enzymes involved in drug metabolism . These properties could impact the bioavailability of the compound .
Result of Action
Some studies suggest that it may have analgesic and anti-inflammatory activities .
Biochemical Analysis
Biochemical Properties
It has been suggested that this compound may interact with various enzymes, proteins, and other biomolecules
Cellular Effects
It is hypothesized that it may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is speculated that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Transport and Distribution
Future studies should focus on understanding any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{10,13-dioxa-4-thia-6-azatricyclo[7.4.0.0^{3,7}]trideca-1,3(7),5,8-tetraen-5-yl}-4-nitrobenzamide typically involves multiple steps. One common method includes the reaction of a precursor compound with a nitrobenzamide derivative under specific conditions. The reaction may require the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and the use of continuous flow reactors to increase yield and purity. The process may also involve purification steps like crystallization or chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
N-{10,13-dioxa-4-thia-6-azatricyclo[7.4.0.0^{3,7}]trideca-1,3(7),5,8-tetraen-5-yl}-4-nitrobenzamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Halogens, nucleophiles, and other reagents under various conditions, depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may yield reduced forms of the compound. Substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
N-{10,13-dioxa-4-thia-6-azatricyclo[7.4.0.0^{3,7}]trideca-1,3(7),5,8-tetraen-5-yl}-4-nitrobenzamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and delivery systems.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique structural properties.
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-N-{10,13-dioxa-4-thia-6-azatricyclo[7.4.0.0,3,7]trideca-1(9),2,5,7-tetraen-5-yl}acetamide
- N-{10,13-dioxa-4-thia-6-azatricyclo[7.4.0.0^{3,7}]trideca-1,3(7),5,8-tetraen-5-yl}-1-methyl-1H-pyrazole-3-carboxamide
Uniqueness
N-{10,13-dioxa-4-thia-6-azatricyclo[7.4.0.0^{3,7}]trideca-1,3(7),5,8-tetraen-5-yl}-4-nitrobenzamide is unique due to its specific structural features and functional groups, which confer distinct chemical and biological properties. Its tricyclic structure and nitrobenzamide moiety differentiate it from other similar compounds, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-4-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11N3O5S/c20-15(9-1-3-10(4-2-9)19(21)22)18-16-17-11-7-12-13(8-14(11)25-16)24-6-5-23-12/h1-4,7-8H,5-6H2,(H,17,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDAHNYDGTJDRHR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=C3C(=C2)SC(=N3)NC(=O)C4=CC=C(C=C4)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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